Scaffold‑Class Validation: 1,5‑Dioxa‑9‑azaspiro[5.5]undecane Derivatives as Nanomolar σ₁ Receptor Ligands
The 1,5‑dioxa‑9‑azaspiro[5.5]undecane scaffold has been explicitly explored as a σ₁ receptor pharmacophore. Seven derivatives (compounds 2–8 in Tian et al., 2020) bearing various N‑benzyl substituents displayed σ₁ Kᵢ values ranging from 0.47 nM to 12.1 nM, with σ₂/σ₁ selectivity ratios from 2 to 44 [1]. Although the N‑cyclohexyl analog was not among the seven compounds tested, the scaffold itself is demonstrated to be a robust σ₁ ligand platform. This class‑level evidence supports the hypothesis that the N‑cyclohexyl derivative could achieve comparable or differentiated σ₁ affinity, contingent on the electronic and steric properties of the cyclohexyl urea group.
| Evidence Dimension | σ₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not directly determined in published studies; scaffold-class Kᵢ range = 0.47–12.1 nM |
| Comparator Or Baseline | Compounds 2–8 (N‑benzyl/aryl 1,5‑dioxa‑9‑azaspiro[5.5]undecane‑9‑carboxamides); Kᵢ(σ₁) = 0.47–12.1 nM |
| Quantified Difference | N‑cyclohexyl analog expected to fall within or near this affinity range based on scaffold SAR, but direct measurement absent |
| Conditions | Radioligand binding assay using [³H](+)-pentazocine in guinea pig brain membranes (σ₁) and [³H]DTG in rat liver membranes (σ₂) |
Why This Matters
Procurement of the N‑cyclohexyl analog enables exploration of a distinct region of chemical space within a validated σ₁ ligand scaffold, potentially yielding differentiated selectivity or ADME profiles.
- [1] Tian, J.; He, Y.; Deuther-Conrad, W.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. 2020, 28, 115560. https://doi.org/10.1016/j.bmc.2020.115560 View Source
